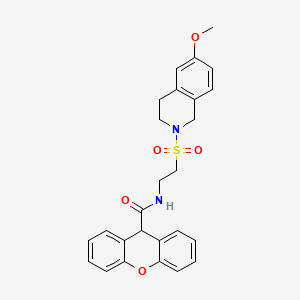
N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-9H-xanthene-9-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-9H-xanthene-9-carboxamide” is a complex organic molecule. It contains a 3,4-dihydroisoquinoline group, which is a type of isoquinoline, a nitrogen-containing heterocyclic compound. The 6-methoxy- indicates the presence of a methoxy group (OCH3) on the 6th carbon of the isoquinoline ring. The sulfonyl group (SO2) is a common functional group in organic chemistry, and the ethyl-9H-xanthene-9-carboxamide part of the molecule suggests the presence of a xanthene backbone, which is a tricyclic system .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple cyclic systems (the isoquinoline and xanthene rings) and various functional groups. Detailed structural analysis would require techniques such as NMR spectroscopy, X-ray crystallography, or computational chemistry .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present. For example, the sulfonyl group could potentially be reduced to a sulfide or oxidized to a sulfate. The isoquinoline nitrogen might be able to act as a base or nucleophile. The xanthene system could potentially undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar sulfonyl group and the potentially basic isoquinoline nitrogen might make the compound somewhat soluble in polar solvents. The compound’s melting and boiling points would likely be quite high due to the presence of multiple ring systems .Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry
- Quinazoline Derivatives as Thymidylate Synthase Inhibitors : Research into quinazoline derivatives, including those with methoxy, ethoxy, and sulfonyl substituents, has demonstrated their potential as thymidylate synthase inhibitors. These compounds exhibit cytotoxicity against certain cancer cell lines, indicating their potential use as antitumor agents. The methoxy substituent, in particular, enhances aqueous solubility, suggesting improved bioavailability for such compounds (Marsham et al., 1989).
- Isothiazoloquinolones for Antibacterial Applications : The synthesis of isothiazoloquinolones, employing sulfonylquinolone intermediates, has been reported for the development of broad-spectrum antibacterial agents effective against resistant strains like MRSA. This highlights the role of sulfonyl and methoxy groups in the synthesis of compounds with significant antibacterial properties (Hashimoto et al., 2007).
- HDAC Inhibitors for Prostate Cancer : A series of tetrahydroquinolines with sulfonyl groups has shown potent inhibitory activity against histone deacetylases (HDACs) and marked cytotoxicity against prostate cancer cells. Such compounds represent promising leads for the development of new treatments for prostate cancer (Liu et al., 2015).
Organic Synthesis
- Advanced Synthetic Methods : Research on the Bischler–Napieralski isoquinoline synthesis has led to the discovery of both normal and abnormal reaction products, advancing our understanding of reaction mechanisms and expanding the toolkit for synthesizing complex heterocyclic compounds (Doi et al., 1997).
Antimicrobial and Antitumor Agents
- Antimicrobial Quinazolines : New quinazoline derivatives have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains, demonstrating the potential of sulfonyl-containing compounds in addressing infectious diseases (Desai et al., 2007).
- PI3K Inhibitors and Anticancer Agents : Studies have proposed sulfonamino-substituted benzamides as novel structures for PI3K inhibitors with significant antiproliferative activities against cancer cell lines. These findings underline the potential of methoxy and sulfonylamino groups in the development of anticancer therapies (Shao et al., 2014).
Zukünftige Richtungen
The potential applications of this compound would likely depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and potentially developed into a drug. Alternatively, if the compound has interesting chemical reactivity, it could be used as a building block in the synthesis of other complex molecules .
Eigenschaften
IUPAC Name |
N-[2-[(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5S/c1-32-20-11-10-19-17-28(14-12-18(19)16-20)34(30,31)15-13-27-26(29)25-21-6-2-4-8-23(21)33-24-9-5-3-7-22(24)25/h2-11,16,25H,12-15,17H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJQIEKHGZINTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CN(CC2)S(=O)(=O)CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

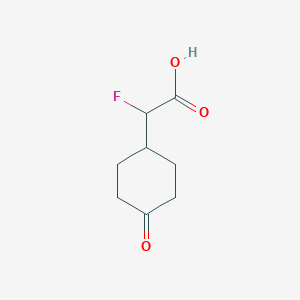
![3-(1H-benzo[d]imidazol-2-yl)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)propanamide](/img/structure/B2865448.png)
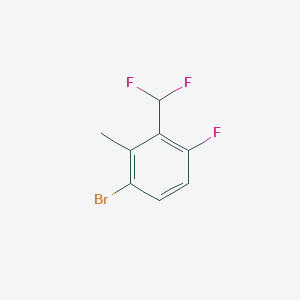
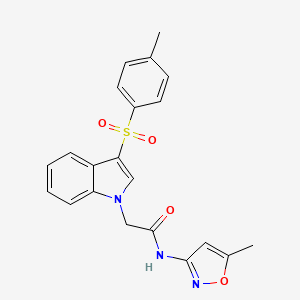
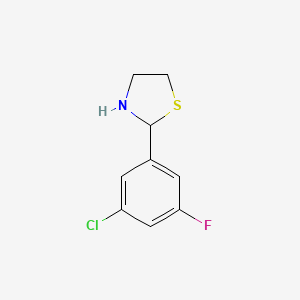
![1-(3-chloro-4-methylphenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2865453.png)
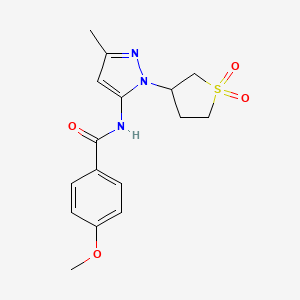
![5-benzyl-3-(4-fluorophenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2865455.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pyrazine-2-carboxamide](/img/structure/B2865457.png)
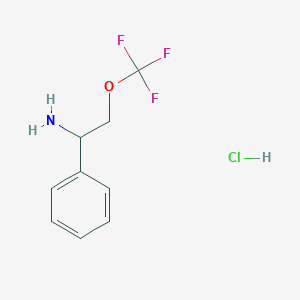
![ethyl 4-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2865460.png)
![9-[(2-chloropyridin-4-yl)methyl]-9H-purin-6-amine](/img/structure/B2865461.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2865463.png)
